Lipophilicity Difference vs. C7 PQS
In a systematic SAR study of PQS analogues, the C9 nonyl congener (analogue 5, corresponding to the 3-hydroxy-2-nonyl-4(1H)-quinolone tautomer of the target compound) exhibited a calculated logP of 4.963, compared with logP = 3.952 for the native C7 PQS [1]. The C8 analogue (analogue 4) showed an intermediate logP of 4.458, while the C11 congener exceeded logP 5. This represents a >10-fold increase in the octanol–water partition coefficient for the C9 vs. C7 compound, predicting substantially greater membrane retention and altered intercellular trafficking via membrane vesicles [2].
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | logP = 4.963 (C9-PQS / analogue 5) |
| Comparator Or Baseline | PQS (C7): logP = 3.952; Analogue 4 (C8): logP = 4.458 |
| Quantified Difference | ΔlogP = +1.011 vs. PQS (C7); ~10.3× higher partition coefficient |
| Conditions | Computational logP calculation; aqueous solubility classification: C9-PQS classified as 'Insoluble' at 100 μM theoretical concentration, matching PQS classification |
Why This Matters
The ~10-fold difference in lipophilicity directly impacts membrane partitioning, MV-mediated trafficking efficiency, and effective local concentration at the PqsR receptor—key parameters for experimental design in quorum sensing inhibition or agonist replacement assays.
- [1] Hodgkinson JT, Bowden SD, Galloway WRJD, Spring DR, Welch M. Table 1: Analogue lipophilicity and water solubility data. J Bacteriol. 2010;192(14):3833-3837. PQS (C7) logP = 3.952 (Insoluble); Analogue 5 (C9) logP = 4.963 (Insoluble). View Source
- [2] Mashburn-Warren L, Howe J, Garidel P, Richter W, Steiniger F, Roessle M, Brandenburg K, Whiteley M. Interaction of quorum signals with outer membrane lipids: insights into prokaryotic membrane vesicle formation. Mol Microbiol. 2008;69(2):491-502. View Source
